Diethyl 4,4'-biphenyldicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93978. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

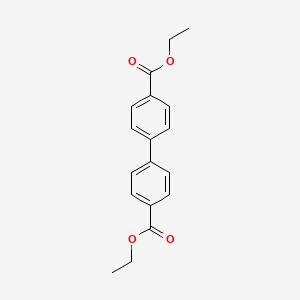

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-ethoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTZNHBXNLYWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294075 | |

| Record name | Diethyl 4,4'-biphenyldicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47230-38-6 | |

| Record name | 47230-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4,4'-biphenyldicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4,4'-biphenyldicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 4,4′-biphenyldicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5SS52NLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl 4,4'-biphenyldicarboxylate: A Technical Guide for Researchers

CAS Number: 47230-38-6

This in-depth technical guide provides a comprehensive overview of Diethyl 4,4'-biphenyldicarboxylate, a key organic compound for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly as a versatile building block in the synthesis of polymers and pharmaceuticals.

Core Properties and Data

This compound is an organic ester with the chemical formula C₁₈H₁₈O₄.[1][2][3] It is also known by its synonyms, including 4,4'-Bibenzoic Acid Diethyl Ester, 4,4'-Biphenyldicarboxylic Acid Diethyl Ester, and Diethyl 4,4'-Bibenzoate.[1] The compound's structure features a central biphenyl core with diethyl ester functional groups at the 4 and 4' positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 47230-38-6 | [1][2][3] |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2][3] |

| Molecular Weight | 298.33 g/mol | [1] |

| Melting Point | 113 °C | [4] |

| Appearance | Colorless to pale yellow solid | [5] |

| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and ether. | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 4,4'-biphenyldicarboxylic acid with ethanol. This reaction is a fundamental process in organic chemistry, often catalyzed by a strong acid.

General Esterification Protocol

A general workflow for the synthesis of this compound is outlined below. This process involves the reaction of the dicarboxylic acid with an excess of ethanol in the presence of an acid catalyst, followed by purification.

Applications in Research and Drug Development

Biphenyl derivatives, in general, are recognized for their wide range of pharmacological activities, including antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[6] this compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The biphenyl moiety is a key structural component in various pharmacologically active compounds.[7] this compound, with its reactive ester groups, provides a versatile scaffold for the synthesis of novel drug candidates. The ester functionalities can be readily converted to other functional groups, allowing for the exploration of a wide chemical space. For instance, derivatives of biphenyl-4-carboxylic acid have demonstrated antifungal activity.[8]

While direct biological activity data for this compound is not extensively documented in publicly available literature, its utility as a precursor for bioactive molecules is well-established. The parent compound, 4,4'-biphenyldicarboxylic acid, is used as a building block in biomedical applications for the synthesis of various pharmaceutical compounds and materials with biological activity. The logical relationship for its application in drug discovery is illustrated below.

References

- 1. This compound | 47230-38-6 | FD62601 [biosynth.com]

- 2. This compound | C18H18O4 | CID 261553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. CAS 47230-38-6: Diethyl biphenyl-4,4′-dicarboxylate [cymitquimica.com]

- 6. ijsdr.org [ijsdr.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

Diethyl 4,4'-biphenyldicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of Diethyl 4,4'-biphenyldicarboxylate. The information is curated to support research and development activities where this molecule may be of interest as a building block or intermediate.

Molecular Structure and Properties

This compound is an organic compound featuring a central biphenyl core with two ethyl ester groups attached at the 4 and 4' positions.[1] This structure imparts a degree of rigidity and specific electronic properties that make it a subject of interest in materials science and as a precursor in the synthesis of more complex molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈O₄ | [2][3][4] |

| Molecular Weight | 298.33 g/mol | [2][3][5] |

| CAS Number | 47230-38-6 | [2][3][4] |

| Melting Point | 111-113 °C | [6] |

| Boiling Point | 431.3 ± 38.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| LogP (Octanol/Water) | 4.77 | [6] |

| Solubility | Low in water, soluble in organic solvents like ethanol and ether. | [1] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [6] |

| Refractive Index | 1.548 | [6] |

Molecular Visualization

The two-dimensional structure of this compound is depicted below.

Experimental Protocols

The synthesis of this compound is commonly achieved through the Fischer esterification of 4,4'-biphenyldicarboxylic acid with ethanol in the presence of an acid catalyst.[4][7][8] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Synthesis of this compound via Fischer Esterification

Materials:

-

4,4'-Biphenyldicarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4,4'-biphenyldicarboxylic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[7] The reaction is typically refluxed for several hours to ensure complete esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with a saturated solution of sodium chloride (brine).[9]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

The following diagram illustrates the general workflow for the synthesis of this compound.

Conclusion

This guide provides essential technical information on this compound, including its molecular properties and a detailed protocol for its synthesis. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its application in various research and synthetic endeavors.

References

- 1. cerritos.edu [cerritos.edu]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. jocpr.com [jocpr.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Solubility of Diethyl 4,4'-biphenyldicarboxylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 4,4'-biphenyldicarboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a calculated value for water solubility, and detailed experimental protocols for determining solubility in a laboratory setting. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to prepare solutions effectively and design experiments with a clear understanding of its solubility profile.

Solubility of this compound

Table 1: Solubility of this compound

| Solvent | Formula | Solubility | Notes |

| Water | H₂O | Calculated log10WS = -5.40 | This corresponds to a molar solubility of approximately 3.98 x 10⁻⁶ mol/L. The compound is considered to have very low solubility in water.[1] |

| Ethanol | C₂H₅OH | Soluble | Qualitative descriptions indicate solubility.[1] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Qualitative descriptions indicate solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | The related compound, dimethyl biphenyl-4,4'-dicarboxylate, is soluble in DMSO.[2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | The related compound, dimethyl biphenyl-4,4'-dicarboxylate, is soluble in DMF.[2] |

| Acetone | (CH₃)₂CO | No Data Available | - |

| Ethyl Acetate | CH₃COOC₂H₅ | No Data Available | - |

| Dichloromethane | CH₂Cl₂ | No Data Available | - |

| Chloroform | CHCl₃ | No Data Available | - |

It is important to note that for many common organic solvents, only qualitative descriptors such as "soluble" are available.[1] For applications requiring precise concentrations, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of a solid compound like this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the properties of the solvent.

2.1. Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[3]

-

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined.

-

Apparatus:

-

Erlenmeyer flasks or vials with secure caps

-

A constant temperature shaker bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical balance

-

A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

Once equilibrium is reached, allow the mixture to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles.

-

Dilute the filtrate with a known volume of the solvent to a concentration that is within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

2.2. Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.[4]

-

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

-

Apparatus:

-

Erlenmeyer flasks or vials

-

Shaker or magnetic stirrer

-

Filtration apparatus

-

A pre-weighed container (e.g., evaporating dish or watch glass)

-

Oven or desiccator

-

Analytical balance

-

-

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1-5).

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas. For high-boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent has evaporated, dry the remaining solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a new compound, such as this compound, in the laboratory.

References

Spectroscopic Profile of Diethyl 4,4'-biphenyldicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4,4'-biphenyldicarboxylate, a key organic compound with applications in various fields of chemical synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.12 | Doublet | 4H | Aromatic (H-2, H-6, H-2', H-6') |

| 7.68 | Doublet | 4H | Aromatic (H-3, H-5, H-3', H-5') |

| 4.41 | Quartet | 4H | -OCH₂CH₃ |

| 1.42 | Triplet | 6H | -OCH₂CH₃ |

¹³C NMR Data

The ¹³C NMR spectral data provides insight into the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.

| Chemical Shift (ppm) | Assignment |

| 166.1 | C=O (Ester) |

| 143.8 | C-1, C-1' |

| 130.1 | C-4, C-4' |

| 129.2 | C-2, C-6, C-2', C-6' |

| 127.3 | C-3, C-5, C-3', C-5' |

| 61.1 | -OCH₂CH₃ |

| 14.4 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. The main absorption peaks are indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry was performed using electron ionization (EI). The data reveals the molecular weight and fragmentation pattern of the compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| 298 | 55.2 | [M]⁺ (Molecular Ion) |

| 253 | 100.0 | [M - OCH₂CH₃]⁺ |

| 225 | 37.0 | [M - COOCH₂CH₃]⁺ |

| 180 | 8.6 | [Biphenyl-4-carboxylate]⁺ |

| 152 | 57.5 | [Biphenyl]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans were used compared to the ¹H NMR experiment to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound was finely ground in an agate mortar. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder was added, and the mixture was thoroughly ground to ensure a homogenous sample.

-

Pellet Formation: The mixture was transferred to a pellet-forming die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: A small amount of the solid this compound sample was introduced directly into the ion source of the mass spectrometer using a direct insertion probe.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

-

Ionization: The sample was vaporized by heating, and the gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the formation of the molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion was measured by a detector, and the resulting data was plotted as a mass spectrum.

References

Synthesis of Diethyl 4,4'-biphenyldicarboxylate from 4,4'-biphenyldicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of diethyl 4,4'-biphenyldicarboxylate from 4,4'-biphenyldicarboxylic acid. This guide includes a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a valuable diester compound utilized as a building block in the synthesis of various organic materials and pharmaceutical intermediates. Its rigid biphenyl core imparts unique photophysical and thermal properties to polymers and liquid crystals. In drug discovery, this scaffold is explored for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through the Fischer esterification of 4,4'-biphenyldicarboxylic acid with ethanol in the presence of an acid catalyst. This document outlines a standard, reliable procedure for this conversion.

Synthetic Pathway: Fischer Esterification

The primary method for synthesizing this compound is the Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of ethanol is used, and a strong acid catalyst, such as sulfuric acid, is employed.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

4,4'-Biphenyldicarboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Chloroform or Dichloromethane

-

Distilled water

Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine 4,4'-biphenyldicarboxylic acid (e.g., 24.22 g, 0.1 mol) and absolute ethanol (250 mL).

-

Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (5 mL) dropwise. The addition is exothermic and should be done carefully.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (500 mL). Stir carefully until the effervescence ceases. This step neutralizes the excess sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash with distilled water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a white crystalline solid.

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| 4,4'-Biphenyldicarboxylic acid | 24.22 g (0.1 mol) | (Hypothetical) |

| Reagents | ||

| Absolute Ethanol | 250 mL | (Excess) |

| Concentrated H₂SO₄ | 5 mL | (Catalyst) |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | [1] |

| Reaction Time | 12-24 hours | [1] |

| Product | ||

| This compound | ~27.4 g (0.092 mol) | (Theoretical) |

| Yield | 85-95% | [2] |

| Melting Point | 111-113 °C | |

| Appearance | White crystalline solid |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 4,4'-biphenyldicarboxylic acid via Fischer esterification is a robust and high-yielding method. By following the detailed protocol outlined in this guide, researchers can reliably produce this important chemical intermediate for a variety of applications in research and development. Careful control of reaction conditions and a thorough purification process are key to obtaining a high-purity product.

References

The Versatility of Diethyl 4,4'-biphenyldicarboxylate in Advanced Materials Science

An In-depth Technical Guide for Researchers and Material Scientists

Introduction

Diethyl 4,4'-biphenyldicarboxylate, a diester derivative of biphenyl-4,4'-dicarboxylic acid, is a pivotal building block in the realm of materials science. Its rigid, linear biphenyl core imparts exceptional thermal stability, mechanical strength, and liquid crystalline properties to a variety of polymers and functional materials. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of high-performance polyesters, polyamides, and thermotropic liquid crystals. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate further research and development in this promising area.

High-Performance Aromatic Polyesters

The biphenyl unit within this compound is a key mesogenic group, making it an excellent monomer for the synthesis of thermotropic liquid crystalline polyesters (LCPs). These materials exhibit a unique combination of properties, including high tensile strength, excellent thermal stability, and low melt viscosity, making them suitable for applications in electronics, automotive components, and aerospace.

Synthesis of Biphenyl-based Polyesters

A common method for synthesizing these polyesters is melt polycondensation, where this compound is reacted with various diols. The properties of the resulting polyester can be tailored by the choice of the diol.

Caption: Synthetic pathway for aromatic polyesters via melt polycondensation.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes a general procedure for the synthesis of an aromatic polyester from this compound and a suitable diol, such as 1,4-butanediol.

Materials:

-

This compound

-

1,4-Butanediol

-

Antimony trioxide (catalyst)

-

Nitrogen gas (high purity)

Procedure:

-

Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with equimolar amounts of this compound and 1,4-butanediol. The catalyst, antimony trioxide, is added at a concentration of approximately 0.05 mol% relative to the dicarboxylate.

-

Inerting the System: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen. A slow, continuous flow of nitrogen is maintained throughout the initial stages of the reaction.

-

Ester Interchange: The temperature of the reaction mixture is gradually raised to 180-200°C with constant stirring. This stage facilitates the transesterification reaction, during which ethanol is evolved and collected in the distillation condenser. This step is typically continued for 2-3 hours, or until the theoretical amount of ethanol has been collected.

-

Polycondensation: The temperature is then slowly increased to 250-280°C, and a vacuum (typically below 1 Torr) is gradually applied. The viscosity of the melt will increase significantly as the polymerization proceeds. This stage is continued for 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

Polymer Recovery: The resulting polyester is then extruded from the reactor under nitrogen pressure and quenched in a water bath. The solidified polymer can be pelletized for further processing and characterization.

Properties of Biphenyl-Based Polyesters

The thermal and mechanical properties of polyesters derived from the biphenyl-4,4'-dicarboxylate moiety are exceptional. The rigid biphenyl unit contributes to high glass transition temperatures (Tg) and melting points (Tm), while the choice of diol influences the flexibility and crystallinity of the polymer chain.

| Polymer System | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Tensile Modulus (GPa) | Reference |

| Polyester from 4,4'-Biphenol and Terephthalic Acid | 176 - 211 | > 400 (Nematic) | 516 - 567 | - | [1] |

| Copolyester of PET and 60-80 mol% HBCA* | ~100 | 270 (Nematic) | > 400 | Similar to Zenite® | [2] |

| Polyester from Divanillic Acid and Cyclic Diols | 58 - 134 | Amorphous or up to 220 | ~380 | - | [3] |

*HBCA: 4′-hydroxy-biphenyl-4-carboxylic acid

High-Performance Aromatic Polyamides

Similar to polyesters, the incorporation of the biphenyl-4,4'-dicarboxylate structure into polyamide backbones leads to materials with outstanding thermal stability and mechanical performance. While direct polycondensation of this compound with diamines is possible, the synthesis is often carried out using the corresponding diacid or diacid chloride for higher reactivity.

Synthesis of Biphenyl-based Polyamides

A versatile method for the laboratory-scale synthesis of aromatic polyamides is the Yamazaki phosphorylation reaction, which allows for direct polycondensation of dicarboxylic acids and diamines under mild conditions.

Caption: Synthetic pathway for aromatic polyamides via Yamazaki phosphorylation.

Experimental Protocol: Yamazaki Phosphorylation for Polyamide Synthesis

This protocol outlines the synthesis of an aromatic polyamide from a biphenyl-based dicarboxylic acid and an aromatic diamine.

Materials:

-

4,4'-Bis(4-carboxymethylene) biphenyl (a derivative of biphenyl dicarboxylic acid)

-

4,4'-Oxydianiline (ODA)

-

N-Methyl-2-pyrrolidone (NMP), freshly distilled

-

Lithium chloride (LiCl), dried

-

Triphenyl phosphite (TPP)

-

Pyridine, freshly distilled

Procedure:

-

Reactor Setup: A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the biphenyl-based dicarboxylic acid, an equimolar amount of 4,4'-oxydianiline, NMP, and LiCl (to enhance solubility).

-

Reagent Addition: The mixture is stirred under a nitrogen atmosphere until all solids are dissolved. Then, triphenyl phosphite and pyridine are added as condensing agents.

-

Polycondensation: The reaction mixture is heated to 100-115°C and maintained at this temperature with continuous stirring for 3-4 hours. The viscosity of the solution will increase as the polyamide is formed.

-

Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a large volume of methanol with vigorous stirring. The precipitated fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water, and then dried in a vacuum oven at 80°C for 24 hours.

Properties of Biphenyl-Based Polyamides

Polyamides containing the biphenyl moiety are typically amorphous and exhibit excellent solubility in polar aprotic solvents. They possess high glass transition temperatures and exceptional thermal stability.

| Polyamide from 4,4'-bis(4-carboxymethylene) biphenyl and: | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) (in N2) | Reference |

| 4,4'-Oxydianiline | 0.52 - 0.96 | 210 - 261 | 620 - 710 | [4][5] |

| 4,4'-Sulfonyldianiline | 0.52 - 0.96 | 210 - 261 | 620 - 710 | [4][5] |

| 4,4'-Methylene dianiline | 0.52 - 0.96 | 210 - 261 | 620 - 710 | [4][5] |

Thermotropic Liquid Crystals

Beyond polymers, this compound is a fundamental component in the synthesis of low molecular weight thermotropic liquid crystals.[6] Its rigid structure is a key contributor to the formation of mesophases. By attaching various functional groups to the biphenyl core, a wide range of liquid crystalline materials with specific properties can be designed for applications in displays and optical devices.

General Synthesis of Biphenyl-based Liquid Crystals

The synthesis of these liquid crystals often involves the hydrolysis of the diethyl ester to the dicarboxylic acid, followed by conversion to the diacid chloride. This reactive intermediate can then be reacted with various phenols or alcohols to introduce different terminal groups, which influence the mesomorphic behavior.

Caption: General synthetic route for biphenyl-based liquid crystals.

Experimental Protocol: Synthesis of a Biphenyl-based Liquid Crystal

This protocol provides a general method for the synthesis of a biphenyl-based liquid crystal starting from biphenyl-4,4'-dicarboxylic acid.

Materials:

-

Biphenyl-4,4'-dicarboxylic acid

-

Thionyl chloride

-

4-Alkoxyphenol (e.g., 4-hexyloxyphenol)

-

Pyridine, dry

-

Toluene, dry

Procedure:

-

Synthesis of the Diacid Chloride: Biphenyl-4,4'-dicarboxylic acid is refluxed with an excess of thionyl chloride for 4-6 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude biphenyl-4,4'-dicarbonyl chloride.

-

Esterification: The diacid chloride is dissolved in dry toluene. A solution of the 4-alkoxyphenol (2 molar equivalents) in dry pyridine is added dropwise to the diacid chloride solution at 0°C with stirring.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 80-90°C for 3-4 hours. After cooling, the mixture is poured into a mixture of ice and hydrochloric acid. The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to yield the pure liquid crystalline compound.

Properties of Biphenyl-based Liquid Crystals

The mesomorphic properties of these materials are highly dependent on the nature of the terminal groups. The length of alkyl or alkoxy chains, for instance, can significantly influence the type of mesophase (nematic, smectic) and the transition temperatures.

| Compound Type | Mesophase Type | Transition Temperatures (°C) | Reference |

| Biphenyltetracarboxydiimides with alkyl/alkoxy chains | Smectic | Cr-SmC and SmA transitions observed, dependent on chain length | [7] |

| Azomethine/Ester biphenyl derivatives | Nematic | Broad nematogenic ranges | [8] |

This compound is a highly versatile and valuable monomer in materials science. Its inherent rigidity and linearity make it an ideal building block for a range of high-performance materials. The synthesis of aromatic polyesters and polyamides with exceptional thermal and mechanical properties, as well as the creation of thermotropic liquid crystals, are just a few of its many potential applications. The ability to tailor the final properties of these materials through the judicious selection of co-monomers and synthetic methodologies opens up a vast design space for the development of novel materials for advanced applications. Further research into the structure-property relationships of polymers and liquid crystals derived from this compound is warranted to fully unlock its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Thermotropic Liquid Crystalline Polyesters/Glass Fiber by In Situ Process | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Diethyl 4,4'-biphenyldicarboxylate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4,4'-biphenyldicarboxylate is a significant organic compound featuring a rigid biphenyl core functionalized with two ethyl ester groups. This technical guide provides a comprehensive overview of its historical context, discovery, synthesis, and physicochemical properties. While not directly implicated in biological signaling pathways, its role as a key intermediate in the synthesis of polymers, liquid crystals, and potentially as a scaffold in medicinal chemistry makes it a compound of interest for researchers in drug development and materials science. This document details historical and modern synthetic protocols, presents key quantitative data in a structured format, and illustrates a general synthetic workflow.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader discovery and development of biphenyl derivatives. The synthesis of the core biphenyl structure dates back over 160 years.[1] Early methods for creating the biaryl linkage included the Wurtz-Fittig reaction, first reported in the 1860s, which involved the sodium-mediated coupling of aryl halides.[1] Another seminal method, the Ullmann reaction, discovered in the early 20th century, utilized copper to catalyze the coupling of aryl halides.[2] These foundational reactions paved the way for the synthesis of a vast array of substituted biphenyls.

While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its synthesis would have logically followed the preparation of its precursor, 4,4'-biphenyldicarboxylic acid. The synthesis of this diacid was a significant step, as the carboxylic acid groups provided handles for further functionalization. The esterification of carboxylic acids, particularly the Fischer-Speier esterification method first described in 1895, was a well-established technique by the early 20th century. It is highly probable that the first synthesis of this compound was achieved through the acid-catalyzed esterification of 4,4'-biphenyldicarboxylic acid with ethanol.

The primary driver for the synthesis of this compound and related molecules has been their application in materials science, particularly as precursors to liquid crystals, a field of study that began in the late 19th century.[3][4][5][6][7] The rigid, linear structure of the 4,4'-disubstituted biphenyl core is ideal for forming the mesophases characteristic of liquid crystals. In more recent times, the biphenyl scaffold has been recognized for its importance in medicinal chemistry, where it is found in numerous pharmacologically active compounds.[1][2][8]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are well-characterized. This data is essential for its identification, purification, and application in further synthetic endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 47230-38-6 | [9][10] |

| Molecular Formula | C₁₈H₁₈O₄ | [10][11] |

| Molecular Weight | 298.33 g/mol | [10][11] |

| Appearance | White to light beige powder/solid | [12] |

| Melting Point | 122 °C | [12] |

| Boiling Point | 482.5±38.0 °C (Predicted) | [12] |

| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl rings and the ethyl ester groups (quartet and triplet). |

| ¹³C NMR | Resonances for the carboxyl carbons, the aromatic carbons, and the carbons of the ethyl groups. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption band for the C=O stretching of the ester group, and bands for C-O stretching and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary routes: the coupling of two substituted benzene rings followed by esterification, or the direct synthesis of the biphenyl core with the ester functionalities already present or introduced concurrently. Below are detailed protocols for key synthetic steps.

Synthesis of 4,4'-Biphenyldicarboxylic Acid (Precursor)

A common modern approach to synthesizing the precursor diacid is through Suzuki-Miyaura coupling, which offers high yields and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling for 4,4'-Biphenyldicarboxylic Acid

-

Reaction Setup: To a round-bottom flask, add 4-carboxyphenylboronic acid (2 equivalents), 4-bromobenzoic acid (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (3 equivalents).

-

Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Workup: After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent like ethanol or acetic acid to yield pure 4,4'-biphenyldicarboxylic acid.

Esterification to this compound

The classical and still widely used method for this transformation is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: Suspend 4,4'-biphenyldicarboxylic acid (1 equivalent) in a large excess of absolute ethanol, which acts as both reactant and solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Applications in Research and Drug Development

While there is no documented evidence of this compound itself being a biologically active molecule or directly involved in signaling pathways, its structural motif is of significant interest in medicinal chemistry.[1][2][8] The biphenyl scaffold is considered a "privileged structure" as it is present in numerous drugs and bioactive molecules.[1]

The diester can be readily hydrolyzed to the dicarboxylic acid or converted to other derivatives such as diamides or diols.[1] This makes it a versatile starting material for creating libraries of compounds for high-throughput screening. The rigid biphenyl core can serve as a scaffold to orient other functional groups in a specific spatial arrangement for interaction with biological targets. For instance, biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents.[8]

The primary application of this compound, however, remains in the field of materials science as a precursor for polymers and liquid crystals.[1] Its ability to form rigid, rod-like structures is key to these applications.

Visualized Workflow and Logical Relationships

Given the absence of a known biological signaling pathway for this compound, the following diagram illustrates the logical workflow for its synthesis, a crucial aspect for its application in research and development.

Conclusion

This compound, a derivative of the historically significant biphenyl scaffold, serves as a valuable building block in both materials science and as a potential starting point for medicinal chemistry explorations. While its direct biological activity is not established, its synthesis is well-understood, relying on classical and modern organic chemistry reactions. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound, enabling its effective use in the development of new materials and potential therapeutic agents.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.beloit.edu [chemistry.beloit.edu]

- 5. uh.edu [uh.edu]

- 6. GLCS - Historical outline [glcs.ovgu.de]

- 7. History of Liquid Crystals - CleanEnergyWIKI [cleanenergywiki.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. This compound | C18H18O4 | CID 261553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIETHYL BIPHENYL-4,4'-DICARBOXYLATE | 47230-38-6 [chemicalbook.com]

- 11. This compound | 47230-38-6 | FD62601 [biosynth.com]

- 12. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

Diethyl 4,4'-biphenyldicarboxylate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Diethyl 4,4'-biphenyldicarboxylate

Introduction

This compound is a chemical compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its safety profile and proper handling procedures is crucial for the protection of laboratory personnel and the environment. This technical guide provides comprehensive safety data, handling protocols, and emergency procedures to ensure the safe and effective use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding the behavior of the chemical under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2][3][4][5] |

| Molecular Weight | 298.33 g/mol | [2][3][5][6] |

| CAS Number | 47230-38-6 | [2][3][4][5][6][7] |

| Appearance | White to light yellow powder/crystalline solid | [8] |

| Melting Point | 111-113 °C | |

| Boiling Point | 431.3 ± 38.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 215.0 ± 25.2 °C | |

| Solubility | Soluble in organic solvents such as DMSO and dimethyl formamide. Sparingly soluble in aqueous solutions.[8] | |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. The primary hazard associated with this compound is its toxicity to aquatic life.

| Hazard Class | Hazard Category | Hazard Statement |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Some sources suggest that this material should be considered hazardous until further information is available, and may cause skin sensitization.[8][9] However, other safety data sheets may classify it as not a hazardous substance or mixture. Given the potential for harm, it is prudent to handle it with care, employing the precautionary measures outlined in this guide.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn when handling this compound:

Figure 1: Recommended Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Experimental Protocols

Adherence to strict handling procedures is essential to prevent exposure and contamination.

4.1. General Handling Precautions

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

-

Container Integrity: Keep containers securely sealed when not in use and protect them from physical damage.

4.2. Weighing and Dispensing Protocol

-

Preparation: Ensure the weighing area is clean and free of drafts. Place a weigh boat on the analytical balance and tare.

-

Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weigh boat.

-

Closure: Securely close the container immediately after dispensing.

-

Cleanup: Clean any minor spills on the balance with a soft brush and dispose of the waste appropriately.

4.3. Solution Preparation Protocol

-

Solvent Selection: Choose an appropriate organic solvent such as DMSO or dimethyl formamide.[8]

-

Dissolution: In a chemical fume hood, add the weighed this compound to a suitable flask.

-

Solvent Addition: Slowly add the solvent to the flask while stirring until the solid is completely dissolved.

-

Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container. For aqueous solutions, it is not recommended to store for more than one day.[8]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek medical attention without delay.[9]

-

Skin Contact: Remove all contaminated clothing and footwear. Immediately flush the affected skin and hair with running water and soap. If irritation occurs, seek medical attention.[9]

-

Inhalation: Remove the individual from the contaminated area to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

5.2. Spill Response

The procedure for responding to a spill of this compound is outlined in the following workflow:

References

- 1. This compound | C18H18O4 | CID 261553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 47230-38-6 | FD62601 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 47230-38-6: Diethyl biphenyl-4,4′-dicarboxylate [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. DIETHYL BIPHENYL-4,4'-DICARBOXYLATE price,buy DIETHYL BIPHENYL-4,4'-DICARBOXYLATE - chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to High-Purity Diethyl 4,4'-biphenyldicarboxylate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Diethyl 4,4'-biphenyldicarboxylate, a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. This document outlines commercial sources, analytical methodologies for quality control, and a representative experimental protocol for its application in polyamide synthesis.

Introduction to this compound

This compound (CAS No. 47230-38-6) is an organic compound featuring a rigid biphenyl core functionalized with two ethyl ester groups. This structure imparts desirable properties for the synthesis of liquid crystals, thermally stable polymers, and other high-performance materials.[1][2] In the context of drug development, the biphenyl scaffold is a common motif in various pharmacologically active molecules, making its derivatives valuable starting materials.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of a Certificate of Analysis (CoA) detailing the analytical methods used for quality control and the measured levels of impurities. The following table summarizes a selection of commercial suppliers.

| Supplier | Stated Purity | Analytical Method(s) Mentioned |

| Biosynth | Not specified, sold as a reference standard | Not specified |

| CymitQuimica | >98.0% | GC(T) |

| Thermo Scientific | 98% | Not specified |

Analytical Protocols for Quality Control

Ensuring the purity of this compound is critical for the reproducibility of synthetic procedures and the properties of the resulting materials. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Objective: To determine the purity of this compound by separating it from volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for aromatic ester analysis (e.g., a polar capillary column like a DB-225 or a wax-type column).[3]

-

Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate.

-

GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C[4]

-

Carrier Gas: Helium with a constant flow rate.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Hold: Maintain at 280 °C for 10 minutes.

-

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Analysis

Objective: To detect and quantify non-volatile impurities that may not be detected by GC.

Methodology:

-

Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Similar to GC, purity is determined by the area percentage of the main peak.

Recrystallization for Purification

Objective: To further purify commercial this compound if required.

Methodology:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of dimethylformamide (DMF) and water or ethyl acetate and hexanes.[6]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Experimental Protocol: Synthesis of Polyamides

This compound can be used as a monomer in the synthesis of polyamides. The following is a representative protocol based on the Yamazaki-Higashi phosphorylation reaction.[7]

Reaction Scheme:

(this compound) + (Aromatic Diamine) --(Yamazaki-Higashi Conditions)--> Polyamide

Materials:

-

This compound

-

An aromatic diamine (e.g., 4,4'-oxydianiline)

-

N-methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Triphenyl phosphite (TPP)

-

Lithium chloride (LiCl)

-

Methanol

Procedure:

-

In a flame-dried reaction flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and the aromatic diamine (1 equivalent) in a mixture of NMP and pyridine containing dissolved LiCl.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add triphenyl phosphite (TPP) (2.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 100-115 °C and maintain for 3-4 hours.

-

After cooling to room temperature, pour the viscous solution into methanol to precipitate the polyamide.

-

Collect the polymer by filtration, wash thoroughly with hot methanol, and dry under vacuum at 80 °C.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes related to the use of this compound.

Caption: Logical workflow for selecting a commercial supplier.

Caption: General experimental workflow for polyamide synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. CAS 47230-38-6: Diethyl biphenyl-4,4′-dicarboxylate [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Diethyl 4,4'-biphenyldicarboxylate: An Application Note and Protocol

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Diethyl 4,4'-biphenyldicarboxylate, a valuable diester intermediate in the production of polymers and other advanced materials. The synthesis is achieved through the Fischer esterification of 4,4'-biphenyldicarboxylic acid with ethanol, utilizing sulfuric acid as a catalyst. This application note includes a comprehensive experimental procedure, tables summarizing key quantitative data, and characterization of the final product. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is a significant organic compound characterized by a biphenyl core with two diethyl ester functional groups.[1] Its rigid structure and chemical reactivity make it a crucial building block in the synthesis of liquid crystals, high-performance polymers, and various pharmaceutical intermediates. The most common and efficient method for its preparation is the Fischer esterification of 4,4'-biphenyldicarboxylic acid. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol, in this case, ethanol.[2] The equilibrium of the reaction is typically shifted towards the product by using an excess of the alcohol and removing water as it is formed.

This application note presents a reliable and reproducible protocol for the synthesis, purification, and characterization of this compound.

Materials and Methods

Materials and Reagents

The following table lists the chemical reagents and their properties required for the synthesis.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |

| 4,4'-Biphenyldicarboxylic acid | C₁₄H₁₀O₄ | 242.23 | 24.22 g (0.1 mol) | Sigma-Aldrich |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 200 mL | Fisher Scientific |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 5 mL | VWR |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | As needed | J.T. Baker |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Acros Organics |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | EMD Millipore |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | Fisher Scientific |

Equipment

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Experimental Protocol

The synthesis of this compound is performed via a Fischer esterification reaction, followed by purification by recrystallization.

Reaction Setup and Esterification

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 24.22 g (0.1 mol) of 4,4'-biphenyldicarboxylic acid.

-

Add 200 mL of absolute ethanol to the flask.

-

Slowly and carefully, add 5 mL of concentrated sulfuric acid to the stirred suspension.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently. Continue the addition until the effervescence ceases.

-

Extract the aqueous layer with 100 mL of diethyl ether.

-

Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

The crude this compound is purified by recrystallization from ethanol.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven to obtain the final product.

Characterization and Data Presentation

The synthesized this compound was characterized by its physical properties and spectroscopic data.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol [1][3] |

| Melting Point | 112-114 °C |

Spectroscopic Data

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.12 | d | 4H | Aromatic-H |

| 7.68 | d | 4H | Aromatic-H |

| 4.41 | q | 4H | -O-CH₂-CH₃ |

| 1.42 | t | 6H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 144.0 | Aromatic-C |

| 130.0 | Aromatic-C |

| 129.5 | Aromatic-C |

| 127.0 | Aromatic-C |

| 61.0 | -O-CH₂- |

| 14.5 | -CH₃ |

Table 3: Key IR Absorption Bands (KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium | C-H stretch (aliphatic) |

| 1720 | Strong | C=O stretch (ester) |

| 1605, 1470 | Medium | C=C stretch (aromatic) |

| 1270, 1100 | Strong | C-O stretch (ester) |

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. The procedure is straightforward and yields a high-purity product, as confirmed by melting point and spectroscopic analysis. This protocol is well-suited for researchers in academic and industrial settings who require a dependable method for the preparation of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Polyesters and Polyamides Using Diethyl 4,4'-biphenyldicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4,4'-biphenyldicarboxylate is a key monomer in the synthesis of high-performance polymers such as polyesters and polyamides. The rigid biphenyl backbone of this molecule imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1][2] These characteristics make them suitable for a wide range of applications, including in the aerospace, electronics, and automotive industries, as well as for specialty applications in the biomedical field.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyamides using this compound.

Polyester Synthesis via Melt Polycondensation

Polyesters derived from this compound are known for their high thermal stability and mechanical strength.[1] The synthesis is typically carried out via a two-stage melt polycondensation process, which is a common industrial method that avoids the use of solvents.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol outlines a general procedure for the synthesis of polyesters from this compound and a suitable diol (e.g., ethylene glycol, 1,4-butanediol).

Materials:

-

This compound (1 mol equivalent)

-

Diol (e.g., Ethylene Glycol) (2.2 mol equivalents)

-

Transesterification Catalyst (e.g., Zinc Acetate or Manganese Acetate) (0.05-0.1 mol % based on the diethyl ester)

-

Polycondensation Catalyst (e.g., Antimony Trioxide or Titanium Tetrabutoxide) (0.05-0.1 mol % based on the diethyl ester)

-

Stabilizer (e.g., Phosphoric Acid)

Procedure:

Stage 1: Transesterification (Ester Interchange)

-

Reactor Setup: A high-temperature, stirred-tank reactor equipped with a condenser, a nitrogen inlet, and a vacuum source is required.

-

Charging the Reactor: Charge the reactor with this compound, the diol, and the transesterification catalyst.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen.

-

Heating and Reaction: Gradually heat the mixture to 180-220°C under a gentle stream of nitrogen. Ethanol will be evolved as a byproduct of the transesterification reaction and should be collected. The reaction is monitored by the amount of ethanol collected and is typically complete within 2-4 hours.

Stage 2: Polycondensation

-

Catalyst and Stabilizer Addition: Add the polycondensation catalyst and stabilizer to the reactor.

-

Temperature Increase and Vacuum Application: Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure in the reactor to below 1 Torr.

-

Polymerization: The excess diol is removed under vacuum as the polycondensation reaction proceeds. The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque of the stirrer and is considered complete when the desired viscosity is achieved.

-

Polymer Extrusion: Once the desired molecular weight is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands.

-

Pelletizing: The solidified polymer strands are then pelletized for further processing and characterization.

Data Presentation: Thermal and Mechanical Properties of Biphenyl-Based Polyesters

| Property | Value | Reference |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 19°C to 134°C (varies with diol and side-chain length) | [1] |

| 10% Weight Loss Temperature (TGA) | Approximately 380°C | [1] |

| Melting Temperature (Tm) | Often amorphous, but can be semi-crystalline with a high melting point (e.g., 220°C) depending on the diol used | [1] |

| Mechanical Properties | ||

| Tensile Strength | Comparable to or higher than well-proven semi- and fully aromatic LC polymers | [3] |

| Tensile Modulus | Comparable to or higher than well-proven semi- and fully aromatic LC polymers | [3] |

Note: The properties can be significantly influenced by the choice of diol and the final molecular weight of the polymer.

Polyamide Synthesis via Direct Polycondensation